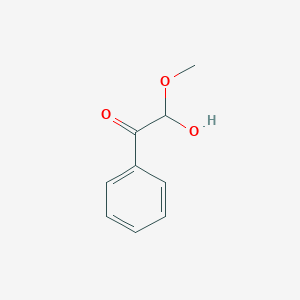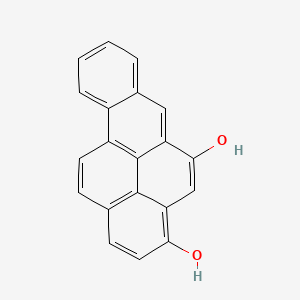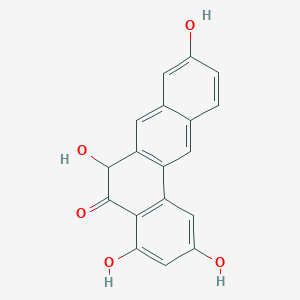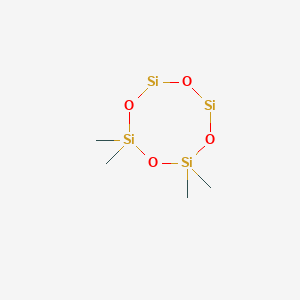
CID 6337435
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclotetrasiloxane, tetramethyl- (also known as 2,4,6,8-tetramethylcyclotetrasiloxane) is an organosilicon compound with the molecular formula C4H16O4Si4. It is a cyclic siloxane with four silicon atoms, each bonded to a methyl group and connected through oxygen atoms, forming a ring structure. This compound is widely used in various industrial applications due to its unique chemical properties .
Preparation Methods
Cyclotetrasiloxane, tetramethyl- can be synthesized through several methods. One common synthetic route involves the hydrosilylation reaction between 1,3,5,7-tetramethylcyclotetrasiloxane and various unsaturated substrates such as allyltrimethoxysilane. This reaction is typically catalyzed by Karstedt’s catalyst, a platinum-based catalyst, and carried out under controlled conditions to achieve high yields .
In industrial production, cyclotetrasiloxane, tetramethyl- is often produced through the hydrolysis of dimethyldichlorosilane, followed by distillation to separate the cyclic siloxanes from the polymer mixture . This method allows for the efficient production of the compound on a large scale.
Chemical Reactions Analysis
Cyclotetrasiloxane, tetramethyl- undergoes various chemical reactions, including:
Hydrosilylation: This reaction involves the addition of silicon-hydrogen bonds to unsaturated organic compounds, forming organosilicon compounds.
Oxidation: The compound can be oxidized to form silanols or siloxane polymers, depending on the reaction conditions and oxidizing agents used.
The major products formed from these reactions include various organosilicon compounds, silanols, and siloxane polymers, which have diverse applications in different industries.
Scientific Research Applications
Cyclotetrasiloxane, tetramethyl- has numerous scientific research applications, including:
Mechanism of Action
The mechanism of action of cyclotetrasiloxane, tetramethyl- involves its ability to form stable bonds with various substrates through hydrosilylation and other chemical reactions. The compound’s silicon-hydrogen bonds react with unsaturated organic compounds, leading to the formation of organosilicon compounds with enhanced properties. These reactions are typically catalyzed by platinum-based catalysts, which facilitate the addition of silicon-hydrogen bonds to the target molecules .
Comparison with Similar Compounds
Cyclotetrasiloxane, tetramethyl- can be compared with other cyclic siloxanes such as octamethylcyclotetrasiloxane (D4). While both compounds have similar cyclic structures, octamethylcyclotetrasiloxane has eight methyl groups and a higher molecular weight. This difference in structure results in distinct physical and chemical properties, making each compound suitable for specific applications .
Similar compounds include:
Octamethylcyclotetrasiloxane (D4): Used in cosmetics, personal care products, and as a precursor for silicone polymers.
Hexamethylcyclotrisiloxane (D3): Utilized in the production of silicone elastomers and resins.
Decamethylcyclopentasiloxane (D5): Commonly found in personal care products and as a solvent in various industrial applications.
Cyclotetrasiloxane, tetramethyl- stands out due to its unique combination of properties, making it a versatile compound for a wide range of scientific and industrial applications.
Properties
Molecular Formula |
C4H12O4Si4 |
|---|---|
Molecular Weight |
236.48 g/mol |
InChI |
InChI=1S/C4H12O4Si4/c1-11(2)6-9-5-10-7-12(3,4)8-11/h1-4H3 |
InChI Key |
FYIBMDIYAXFPHE-UHFFFAOYSA-N |
Canonical SMILES |
C[Si]1(O[Si]O[Si]O[Si](O1)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Hydroxy-3-[2-(3-phenylpropanoyl)phenoxy]propanoic acid](/img/structure/B14347407.png)
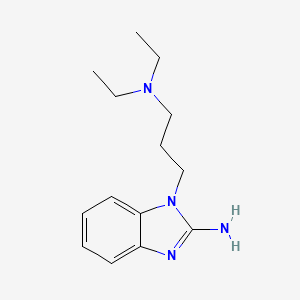
![N-[1-(2-Phenylethyl)piperidin-4-yl]-2-(1H-pyrrol-1-yl)propanamide](/img/structure/B14347422.png)

![N-(5-Isocyanato-2-methylphenyl)-N'-[3-(triethoxysilyl)propyl]urea](/img/structure/B14347427.png)
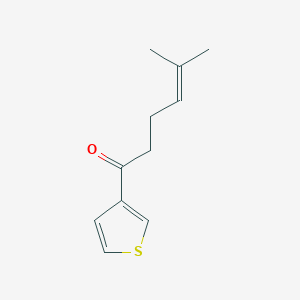
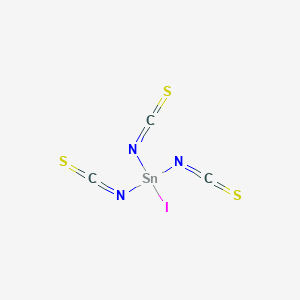
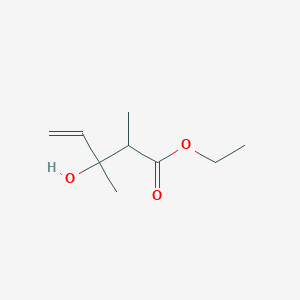
![1-[1-(3-Azidophenyl)cyclohexyl]piperidine](/img/structure/B14347440.png)

